REACTION_CXSMILES
|
C(N(CC)CC)C.[Cl:8][C:9]1[N:14]=[C:13](Cl)[C:12]([N+:16]([O-:18])=[O:17])=[C:11]([CH3:19])[N:10]=1.[CH:20]([NH2:24])([CH2:22][CH3:23])[CH3:21]>C(O)C>[Cl:8][C:9]1[N:14]=[C:13]([NH:24][CH:20]([CH2:22][CH3:23])[CH3:21])[C:12]([N+:16]([O-:18])=[O:17])=[C:11]([CH3:19])[N:10]=1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(CC)N
|
Type
|
CUSTOM
|
Details
|
After the mixture has been stirred for c
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
40 minutes
|
Duration
|
40 min
|
Type
|
ADDITION
|
Details
|
3/4 hour at this temperature, it is poured into c
|
Type
|
EXTRACTION
|
Details
|
700 ml of ice water and the water is extracted 3 times with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethereal extracts are dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The resultant red oily substance is crystallised from petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=C(C(=N1)NC(C)CC)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |